molecular formula C11H13N3 B1332680 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine CAS No. 3654-22-6

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B1332680
CAS RN: 3654-22-6
M. Wt: 187.24 g/mol
InChI Key: PBVCIAKCHUXQTA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methodologies. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) involves the formation of an asymmetric ligand, which displays crystallographic symmetry and supercooling behavior . Another approach for synthesizing 4-phenyl-1H-pyrazoles involves functionalization through Suzuki–Miyaura cross-coupling reactions and lithiation methods, as demonstrated in the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions . Additionally, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole, leading to the formation of water-soluble pyrazolate rhodium(I) complexes .

Molecular Structure Analysis

The molecular structure and electronic properties of pyrazole derivatives can be explored through computational methods such as Hartree Fock and density functional theory (DFT). These methods allow for the optimization of geometrical parameters, molecular electrostatic potentials (MEP), and HOMO–LUMO gaps, which are indicative of the chemical reactivity and charge transfer within the molecule . X-ray crystallography is another powerful technique used to determine the molecular and crystal structure of pyrazole derivatives, as seen in the analysis of Schiff base ligands derived from pyrazolones .

Chemical Reactions Analysis

Pyrazole derivatives can engage in various chemical reactions, including complexation with metal ions, which can lead to changes in their physical and chemical properties. For example, the complexation of L1 with ZnCl2 results in a birefringent fluid mixed with crystalline domains at high temperatures and exhibits photoluminescence properties consistent with aggregation-induced emission behavior . The reactivity of pyrazole ligands with rhodium(I) complexes has also been studied, leading to the formation of pyrazolate-bridged tetracarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the presence of substituents. For instance, the photophysical properties of 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ^2-pyrazolines are affected by the electronic nature of the substituent and solvent polarity . The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and reactivity of the pyrazole core. Additionally, the formation of hydrogen-bonded sheets and chains in pyrazole derivatives can lead to variations in their solid-state structures and properties .

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary: The compound was used in the synthesis of difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones .
  • Results: The synthesized compounds were evaluated for in vitro antibacterial and antifungal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

2. Antileishmanial and Antimalarial Evaluation

  • Application Summary: The compound was used in a molecular simulation study to justify its potent in vitro antipromastigote activity .
  • Results: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .

3. Synthesis of Bioactive Chemicals

  • Application Summary: Pyrazoles, including “1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine”, are frequently used as scaffolds in the synthesis of bioactive chemicals .
  • Results: The synthesized pyrazole derivatives have shown a wide range of pharmacological functions .

4. Anticancer Evaluation

  • Application Summary: A synthesized pyrazole derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was evaluated for its anticancer activity .
  • Results: The compound caused 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

5. Coordination Chemistry

  • Application Summary: Pyrazoles, including “1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine”, are used in coordination chemistry .
  • Results: The synthesized pyrazole derivatives have shown a wide range of applications in coordination chemistry .

6. Organometallic Chemistry

  • Application Summary: Pyrazoles, including “1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine”, are used in organometallic chemistry .
  • Results: The synthesized pyrazole derivatives have shown a wide range of applications in organometallic chemistry .

properties

IUPAC Name

2,5-dimethyl-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVCIAKCHUXQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363624
Record name 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine

CAS RN

3654-22-6
Record name 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine
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